molecular formula C16H14ClN3O4 B5796576 4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide

Cat. No.: B5796576
M. Wt: 347.75 g/mol
InChI Key: LTIOVKFDHZAZHV-UHFFFAOYSA-N
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Description

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a propanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond. This is achieved by reacting the chlorinated nitrobenzene derivative with 3-(propanoylamino)aniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: 4-chloro-3-amino-N-[3-(propanoylamino)phenyl]benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and 3-(propanoylamino)aniline.

Scientific Research Applications

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group and amide moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitrobenzanilide: Similar structure but lacks the propanoylamino group.

    4-chloro-3-nitro-N-phenylbenzamide: Similar structure but lacks the propanoylamino group.

Uniqueness

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide is unique due to the presence of the propanoylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its versatility in synthetic chemistry.

Properties

IUPAC Name

4-chloro-3-nitro-N-[3-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-4-3-5-12(9-11)19-16(22)10-6-7-13(17)14(8-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIOVKFDHZAZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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